molecular formula C14H23N B14407547 Benzenemethanamine, N-hexyl-N-methyl- CAS No. 81404-52-6

Benzenemethanamine, N-hexyl-N-methyl-

Cat. No.: B14407547
CAS No.: 81404-52-6
M. Wt: 205.34 g/mol
InChI Key: ILBZSBYEGFXTFD-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-hexyl-N-methyl- is a secondary amine derivative of benzylamine, characterized by a benzene ring attached to a methanamine group substituted with a hexyl (C₆H₁₃) and a methyl (CH₃) group at the nitrogen atom.

The compound’s molecular formula is inferred as C₁₄H₂₃N, with a molecular weight of ~205.34 g/mol, based on the closest analog, N-(1-methylhexyl)benzenemethanamine (CAS 92330-46-6) . The hexyl group introduces significant hydrophobicity, while the methyl group contributes to steric effects, influencing reactivity and solubility.

Properties

CAS No.

81404-52-6

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-benzyl-N-methylhexan-1-amine

InChI

InChI=1S/C14H23N/c1-3-4-5-9-12-15(2)13-14-10-7-6-8-11-14/h6-8,10-11H,3-5,9,12-13H2,1-2H3

InChI Key

ILBZSBYEGFXTFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-hexyl-N-methyl- typically involves the alkylation of benzenemethanamine with hexyl and methyl groups. One common method is the reaction of benzenemethanamine with hexyl bromide and methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete alkylation.

Industrial Production Methods

In an industrial setting, the production of Benzenemethanamine, N-hexyl-N-methyl- can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-hexyl-N-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Nitrobenzenemethanamine, sulfonated benzenemethanamine derivatives.

Scientific Research Applications

Benzenemethanamine, N-hexyl-N-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-hexyl-N-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hexyl and methyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of N-hexyl-N-methylbenzenemethanamine with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS RN Key Properties
Benzenemethanamine, N-methyl- C₈H₁₁N 121.18 N-methyl 103-67-3 Lower hydrophobicity; liquid at RT
N-Benzylcyclohexylamine (HCl) C₁₃H₁₉N·HCl 225.80 N-benzyl, N-cyclohexyl 16350-96-2 Solid; used in pharmaceutical synthesis
N-(1-Methylhexyl)benzenemethanamine C₁₄H₂₃N 205.34 N-(1-methylhexyl) 92330-46-6 Hydrophobic; likely high boiling point
Phenoxybenzamine hydrochloride C₁₈H₂₂ClNO 319.83 N-(2-chloroethyl), phenoxy 63-92-3 Pharmaceutical use (α-blocker)
N,N-Dimethyl-4-(methylamino)-benzenemethanamine C₁₀H₁₆N₂ 164.25 N,N-dimethyl, 4-methylamino Not provided Enhanced basicity due to dimethyl groups

Key Observations :

  • Hydrophobicity : The hexyl chain in N-hexyl-N-methylbenzenemethanamine increases lipophilicity compared to N-methylbenzenemethanamine (121.18 g/mol) , impacting solubility in polar solvents.
  • Steric Effects : Bulkier substituents (e.g., cyclohexyl in N-Benzylcyclohexylamine) reduce reactivity in nucleophilic reactions, a trend expected for N-hexyl-N-methyl derivatives .

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